2-[2-(4-bromophenyl)-2-oxoethyl]isoquinolinium bromide
Description
Properties
IUPAC Name |
1-(4-bromophenyl)-2-isoquinolin-2-ium-2-ylethanone;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrNO.BrH/c18-16-7-5-14(6-8-16)17(20)12-19-10-9-13-3-1-2-4-15(13)11-19;/h1-11H,12H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWPCWYSCLPHGD-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=[N+](C=CC2=C1)CC(=O)C3=CC=C(C=C3)Br.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80972150 | |
| Record name | 2-[2-(4-Bromophenyl)-2-oxoethyl]isoquinolin-2-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80972150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56708-70-4 | |
| Record name | NSC153632 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153632 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[2-(4-Bromophenyl)-2-oxoethyl]isoquinolin-2-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80972150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-bromophenyl)-2-oxoethyl]isoquinolinium bromide typically involves the reaction of isoquinoline with 4-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with hydrobromic acid to yield the final product. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-bromophenyl)-2-oxoethyl]isoquinolinium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted isoquinolinium derivatives.
Scientific Research Applications
2-[2-(4-bromophenyl)-2-oxoethyl]isoquinolinium bromide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(4-bromophenyl)-2-oxoethyl]isoquinolinium bromide involves its interaction with specific molecular targets. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the isoquinolinium moiety can interact with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- The brominated derivative’s higher molecular weight and larger atomic radius may influence reaction kinetics and crystal packing compared to chloro- and fluoro-analogs.
- Bromine’s polarizability and electronegativity (2.96 vs. Cl: 3.16) may alter charge distribution in the oxoethyl moiety, affecting intermolecular interactions .
Performance in Multicomponent Reactions
The chlorinated analog demonstrates robust reactivity in water-based, green synthesis protocols. For example, its reaction with 2-hydroxy-1,4-naphthoquinone and benzaldehyde yields dihydrofuropyrimidines in >85% yield under reflux with choline hydroxide catalysis . By contrast, the brominated variant’s performance in analogous reactions remains unreported, though theoretical advantages include:
- Faster reaction kinetics : Bromine’s leaving-group ability could accelerate intermediate formation.
- Improved regioselectivity : Enhanced steric effects might favor specific transition states.
Comparative Reaction Data
Limitations :
- No experimental data exists for the brominated compound in multicomponent reactions, necessitating extrapolation from chlorinated analog studies.
Crystallographic and Stability Considerations
The chlorinated derivative’s crystal structure (resolved via SHELX-based refinement ) reveals π-stacking between isoquinolinium rings and halogen-bonding interactions involving the chloro group. However, this remains speculative without experimental data.
Biological Activity
2-[2-(4-bromophenyl)-2-oxoethyl]isoquinolinium bromide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
- Chemical Formula : C₁₉H₁₈BrN₁O
- Molecular Weight : 373.27 g/mol
- CAS Number : 56708-70-4
The compound is believed to exert its biological effects through various mechanisms, including:
- Intercalation with DNA : Similar compounds have shown the ability to intercalate into DNA, potentially leading to disruptions in replication and transcription processes.
- Inhibition of Enzymatic Activity : Some isoquinolinium derivatives are known to inhibit choline kinase, which is crucial for cancer cell proliferation.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance:
- Cytotoxicity Studies : In vitro studies have demonstrated that related isoquinolinium compounds can inhibit the growth of various cancer cell lines, including K-562 and HL-60. The IC50 values for these compounds ranged from 1.58 to 7.13 μM, indicating potent activity against cancer cells .
- In Vivo Efficacy : In animal models, compounds with similar structures have shown a significant increase in life span in mice bearing B16F10 melanoma when treated with isoquinolinium derivatives .
Pharmacological Properties
The compound has been explored for various pharmacological activities:
- Antimicrobial Activity : Some studies suggest that isoquinolinium derivatives possess antimicrobial properties, making them potential candidates for treating infections.
- Choline Kinase Inhibition : Research has identified symmetrical bis-quinolinium compounds as effective inhibitors of human choline kinase, which is implicated in cancer metabolism .
Case Studies
Q & A
Q. What are the established synthetic routes for preparing 2-[2-(4-bromophenyl)-2-oxoethyl]isoquinolinium bromide, and how can reaction yields be optimized?
The compound is synthesized via nucleophilic substitution or condensation reactions. A representative method involves reacting 4-bromophenacyl bromide with isoquinoline derivatives in a polar aprotic solvent (e.g., acetonitrile or DMF) under reflux. Optimization strategies include:
- Temperature control : Maintaining 80–100°C to balance reaction rate and side-product formation.
- Stoichiometry : A 1:1 molar ratio of phenacyl bromide to isoquinoline minimizes unreacted starting material.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol improves purity.
Yields typically range from 50–94%, influenced by substituent electronic effects and steric hindrance .
Q. How are spectroscopic techniques (NMR, IR) employed to confirm the structure of this compound?
- 1H/13C NMR : Key signals include the isoquinolinium proton (δ 9.5–10.5 ppm) and the carbonyl carbon (δ 190–200 ppm). The 4-bromophenyl group shows aromatic protons as doublets (δ 7.3–7.8 ppm) and a quaternary carbon at δ 125–130 ppm.
- IR : A strong absorption band near 1700 cm⁻¹ confirms the ketone (C=O) group.
- Elemental analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (e.g., C: ~52%, H: ~3.5%, Br: ~21%) .
Q. What crystallographic methods are used to resolve its molecular structure?
Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is standard. Key steps:
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion.
- Structure solution : Direct methods (SHELXS) for phase determination.
- Refinement : Full-matrix least-squares on F² with anisotropic displacement parameters.
The isoquinolinium cation and bromide counterion should exhibit planar geometry and intermolecular π-π stacking .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation) influence its biological activity?
Structure-activity relationship (SAR) studies reveal:
- 4-Bromophenyl group : Enhances lipophilicity and membrane permeability, critical for anticancer activity.
- Isoquinolinium core : Positively charged nitrogen facilitates DNA intercalation or enzyme inhibition.
- Oxoethyl spacer : Adjusts flexibility; shorter chains reduce steric hindrance in target binding.
Example: Analogues with methoxy substituents show reduced cytotoxicity (IC50 > 50 μM) compared to brominated derivatives (IC50: 5–10 μM) .
Q. What computational strategies are employed to predict its interaction with biological targets?
- Molecular docking (AutoDock Vina) : Simulates binding to DNA topoisomerase II or kinase domains. Parameters:
- Grid size: 60 × 60 × 60 Å centered on the active site.
- Lamarckian genetic algorithm with 50 runs.
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns. Key metrics: RMSD (<2.5 Å), hydrogen bond persistence.
Results correlate with experimental IC50 values and suggest π-π interactions with tyrosine residues .
Q. How can contradictory crystallographic data (e.g., disorder, twinning) be resolved during refinement?
- Disordered atoms : Split into multiple positions with occupancy factors summing to 1. Use PART and SUMP instructions in SHELXL.
- Twinning : Apply TWIN/BASF commands for detwinning. Hooft y parameters or R1(fac) vs. R1(obs) plots validate the model.
- High-resolution data : Restrain ADP similarity (SIMU) and planar geometry (FLAT) for aromatic rings.
Case studies show final R1 values < 0.05 for well-resolved structures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
